molecular formula C15H16N4O2 B2720302 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-57-0

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Katalognummer: B2720302
CAS-Nummer: 2097917-57-0
Molekulargewicht: 284.319
InChI-Schlüssel: HTMFYRGVOTYUHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyridazine ring—a nitrogen-rich heterocycle known for its diverse biological activities—linked via an amino bridge to an azetidine scaffold, which is a four-membered saturated ring that can impart conformational rigidity and improve metabolic stability to potential drug candidates . The molecule is further functionalized with a phenoxyacetyl group attached to the azetidine nitrogen, a motif present in other biologically active molecules and chiral auxiliaries . The presence of the pyridazine core is particularly noteworthy. Pyridazine and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of reported pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer effects . This makes the compound a valuable intermediate or scaffold for researchers investigating new therapeutic agents, particularly in the development of kinase inhibitors . The specific combination of an azetidine ring with a pyridazine system offers a unique three-dimensional framework for exploring structure-activity relationships (SAR) and for targeting various enzymes and receptors in biochemical assays. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key building block in organic synthesis, a candidate for high-throughput screening in biological assays, or a starting point for the development of novel heterocyclic compounds with potential pharmacological activity.

Eigenschaften

IUPAC Name

2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFYRGVOTYUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

    Formation of the Azetidinyl Group: The azetidinyl group is often introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction involving a phenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in TLR Antagonism

A key structural analog is 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, a TLR7-9 antagonist patented for systemic lupus erythematosus (SLE) treatment . While both compounds share an azetidine core, the analog incorporates a morpholine-quinoline scaffold and a tetrahydropyrazolo-pyridine substituent instead of pyridazine. This substitution likely enhances TLR selectivity due to the bulkier heterocycle and morpholine’s electron-rich environment.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one C₁₉H₁₉N₃O₂ 335.41 g/mol Pyridazine, phenoxy-ethanone Not reported
TLR7-9 antagonist analog C₂₉H₃₀N₈O 530.61 g/mol Quinoline, morpholine, tetrahydropyrazolo TLR7-9
1-[3-(2,5-dihydro-1H-pyrrole-1-carbonyl)azetidin-1-yl]ethan-1-one C₁₂H₁₆N₂O₄ 252.27 g/mol Dihydro-pyrrole, tert-butyl carbamate Building block
1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one C₁₄H₁₈N₆O 286.34 g/mol Pyrazolo-pyrazine, aminoethyl Not reported

Substituent-Driven Physicochemical Properties

  • Pyridazine vs. Pyrazolo-Pyrazine : The target compound’s pyridazine group (C₄H₃N₂) offers a planar, electron-deficient aromatic system, contrasting with the pyrazolo-pyrazine group in , which introduces additional nitrogen atoms and a bicyclic structure. This difference may affect solubility (LogD: pyridazine ~1.5 vs. pyrazolo-pyrazine ~2.0) and hydrogen-bonding capacity .
  • Azetidine Conformation : The azetidine ring in the target compound is substituted at the 3-position, a feature shared with the TLR antagonist analog . Puckering parameters (e.g., amplitude and phase angles) derived from crystallographic studies suggest that substituents at this position modulate ring strain and ligand-receptor compatibility.

Biologische Aktivität

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H16N4O2C_{15}H_{16}N_{4}O_{2} and a molecular weight of approximately 284.31 g/mol. Its structure features a phenoxy group and a pyridazinyl moiety linked through an azetidine ring, which may contribute to its biological activity by influencing its interaction with various biological targets.

Synthesis

The synthesis of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common method includes reacting phenoxyacetyl chloride with 3-(pyridazin-3-ylamino)azetidine in the presence of a base like triethylamine under controlled inert conditions to prevent oxidation.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Research has demonstrated that certain derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds related to this structure have been tested against L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundConcentration (µM)L929 Viability (%)A549 Viability (%)
2-Phe...1007768
2-Phe...2008973
2-Phe...509697

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in crucial cellular processes. The binding affinity and specificity can significantly influence its pharmacological profile.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various azetidine derivatives, revealing that those with pyridazine substitutions exhibited enhanced antimicrobial activity against resistant strains like MRSA.
  • Cytotoxicity Assessment : In vitro studies showed that certain derivatives led to apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.